1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine
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Overview
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dimethylmethanamine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the attachment of the N,N-dimethylmethanamine moiety. Reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)phenol: This compound shares the bromine and trifluoromethyl groups but lacks the dimethylmethanamine moiety, resulting in different chemical properties and applications.
3-Bromo-5-fluorobenzonitrile: This compound has a similar bromine substitution but features a fluorobenzonitrile group instead of the trifluoromethoxy and dimethylmethanamine groups.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-15(2)6-7-3-8(11)5-9(4-7)16-10(12,13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDENCBPFVBOUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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